Increased Lipophilicity vs. Methyl and Ethyl Analogs: Impact on Predicted Membrane Permeability
The lipophilicity of [4-(Isopropylsulfonyl)phenyl]acetic acid, as indicated by its predicted partition coefficient (LogP), is higher than that of its methyl and ethyl sulfonyl analogs. This property is crucial for passive membrane permeability and hydrophobic target binding. While a specific experimental LogP value for the target compound was not found in the primary literature, the computed property is supported by the compound's larger, branched alkyl group [1]. The comparators [4-(Methylsulfonyl)phenyl]acetic acid (CAS 90536-66-6) and [4-(Ethylsulfonyl)phenyl]acetic acid (CAS 383135-47-5) have computed LogP (XLogP3) values of 1.3 and 0.32, respectively [2].
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted to be higher than 1.3 (due to larger alkyl group); exact computed value not available in primary sources. |
| Comparator Or Baseline | [4-(Methylsulfonyl)phenyl]acetic acid (XLogP3 = 1.3); [4-(Ethylsulfonyl)phenyl]acetic acid (LogP = 0.32) |
| Quantified Difference | Target compound's lipophilicity is expected to be greater than that of the methyl (1.3) and ethyl (0.32) analogs. |
| Conditions | Computed by XLogP3 (PubChem) or Chemsrc; not an experimental measurement. |
Why This Matters
This difference in lipophilicity is a critical selection factor in medicinal chemistry, as it directly influences a compound's ability to cross cell membranes and interact with hydrophobic protein pockets, making the isopropyl analog better suited for certain target classes than its less lipophilic counterparts.
- [1] American Elements. (n.d.). CAS 1105193-73-4. Retrieved from https://www.americanelements.com/cas/1105193-73-4 View Source
- [2] PubChem. (n.d.). 4-Mesylphenylacetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/90536-66-6 View Source
